(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
Overview
Description
(1-Ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol: is a chemical compound belonging to the class of imidazo[1,2-b]pyrazoles. These compounds are characterized by their fused heterocyclic structure, which includes both imidazole and pyrazole rings. This particular compound has shown potential in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that imidazole derivatives have shown significant anti-proliferative activity against various tumor cell lines .
Mode of Action
Imidazole derivatives have been reported to exhibit inhibitory activity against various tumor cell lines .
Biochemical Pathways
Imidazole derivatives have been associated with significant anti-proliferative activity, suggesting they may impact cell growth and division pathways .
Result of Action
Imidazole derivatives have been reported to exhibit significant anti-proliferative activity against various tumor cell lines .
Biochemical Analysis
Biochemical Properties
(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as mTOR, which is involved in cell growth and proliferation . The interaction with mTOR suggests that this compound may have potential applications in cancer therapy by inhibiting cell proliferation. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing various biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation. It also affects the phosphorylation of key signaling proteins, which can alter gene expression and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with mTOR, leading to its inhibition . This inhibition results in the downregulation of downstream signaling pathways that are crucial for cell growth and survival. Additionally, this compound may also interact with other biomolecules, leading to changes in gene expression and enzyme activity, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for prolonged observation of its effects . Over time, this compound has been observed to cause sustained inhibition of cell proliferation and alterations in cellular metabolism, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and altered metabolic functions have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels This compound has been shown to affect pathways related to cellular energy production and biosynthesis, further influencing cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it is distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of this compound within specific tissues can influence its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules. The presence of targeting signals and post-translational modifications may direct this compound to specific cellular compartments, enhancing its efficacy and specificity in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing the imidazole and pyrazole moieties. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced reaction monitoring techniques can help optimize the yield and purity of the final product.
Chemical Reactions Analysis
(1-Ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Substituted imidazo[1,2-b]pyrazoles.
Scientific Research Applications
(1-Ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol: has been explored in various scientific research fields:
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its efficacy in treating various diseases.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
(1-Ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol: can be compared to other similar compounds, such as:
1-ethyl-1H-imidazol-2-yl)methanol
1H-imidazo[1,2-b]pyrazole derivatives
Substituted imidazoles and pyrazoles
These compounds share structural similarities but may differ in their functional groups and substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
(1-ethylimidazo[1,2-b]pyrazol-6-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-10-3-4-11-8(10)5-7(6-12)9-11/h3-5,12H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCRJYCBIYVECJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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